molecular formula C10H11ClN2O B5760292 N-(3-chlorophenyl)-N'-cyclopropylurea CAS No. 64393-13-1

N-(3-chlorophenyl)-N'-cyclopropylurea

Cat. No.: B5760292
CAS No.: 64393-13-1
M. Wt: 210.66 g/mol
InChI Key: NCKKCXGGQIAKHO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-cyclopropylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and a cyclopropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-cyclopropylurea typically involves the reaction of 3-chloroaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of cyclopropyl isocyanate by reacting cyclopropylamine with phosgene.

    Step 2: Reaction of 3-chloroaniline with cyclopropyl isocyanate to form N-(3-chlorophenyl)-N’-cyclopropylurea.

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-cyclopropylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized urea derivatives

    Reduction: Amine derivatives

    Substitution: Substituted urea derivatives with various functional groups

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: Research has explored the compound’s potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Preliminary studies suggest that N-(3-chlorophenyl)-N’-cyclopropylurea may exhibit pharmacological activity, making it a candidate for drug development. Its potential therapeutic applications include anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pesticides due to its ability to interact with specific biological targets in pests.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-cyclopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N’-cyclopropylurea can be compared with other urea derivatives that possess similar structural features. Some of the similar compounds include:

    N-(3-chlorophenyl)-N’-methylurea: This compound has a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    N-(3-chlorophenyl)-N’-phenylurea:

    N-(3-chlorophenyl)-N’-ethylurea: The ethyl group substitution affects the compound’s solubility and interaction with biological targets.

The uniqueness of N-(3-chlorophenyl)-N’-cyclopropylurea lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Conclusion

N-(3-chlorophenyl)-N’-cyclopropylurea is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable tool in research and development. Further studies are needed to fully explore its potential and optimize its applications in different fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKKCXGGQIAKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64393-13-1
Record name N-(3-CHLOROPHENYL)-N'-CYCLOPROPYLUREA
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